molecular formula C12H19N3O2 B13216236 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13216236
M. Wt: 237.30 g/mol
InChI Key: SRAQBRAUUNPZCA-UHFFFAOYSA-N
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Description

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted pyrazine with an appropriate alkylating agent under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutan-2-yl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-7(2)8(3)10-11(12(16)17)15-5-4-13-6-9(15)14-10/h7-8,13H,4-6H2,1-3H3,(H,16,17)

InChI Key

SRAQBRAUUNPZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCNCC2=N1)C(=O)O

Origin of Product

United States

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